4-(4-Ethylpiperazinocarbonyl)benzylamine
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Overview
Description
4-(4-Ethylpiperazinocarbonyl)benzylamine is a chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol. It is also known by its IUPAC name, [4-(aminomethyl)phenyl]-(4-ethylpiperazin-1-yl)methanone. This compound is characterized by its structure, which includes a benzylamine group attached to a 4-ethylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylpiperazinocarbonyl)benzylamine typically involves the reaction of 4-ethylpiperazine with benzylamine under specific conditions. The reaction can be carried out in a solvent such as dichloromethane or ethanol, with a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale chemical synthesis process that involves the use of reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethylpiperazinocarbonyl)benzylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate, often used in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
4-(4-Ethylpiperazinocarbonyl)benzylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Ethylpiperazinocarbonyl)benzylamine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
4-(4-Ethylpiperazinocarbonyl)benzylamine is similar to other compounds that contain piperazine and benzylamine groups. Some of these similar compounds include:
Piperazine derivatives: Compounds such as piperazine itself and its various substituted derivatives.
Benzylamine derivatives: Other benzylamine derivatives with different substituents on the benzene ring or the amine group.
Uniqueness: What sets this compound apart from similar compounds is its specific combination of the piperazine and benzylamine groups, which can lead to unique chemical and biological properties.
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-16-7-9-17(10-8-16)14(18)13-5-3-12(11-15)4-6-13/h3-6H,2,7-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXGAMQAYYWJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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